molecular formula C12H10BrNO3 B8608399 7-Bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

7-Bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B8608399
M. Wt: 296.12 g/mol
InChI Key: OUDREQGAEBEVHM-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

Treatment of ethyl 7-bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate with sodium hydroxide (0.247 g), as described in Example 1c, gave 7-bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, mp 278° C. (decomp.). δ (360 MHz, DMSO-d6) 1.14 (3H, t, CH3), 3.24 (2H, q, CH2), 6.55 (1H, s, 3-H), 7.22 (1H, d, 6-H), 8.02 (1H, d, 8-H) and 11.74 (1H, bs, NH).
Name
ethyl 7-bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[CH:7]=[C:8]([C:12]([O:14]CC)=[O:13])[NH:9]2)=[C:4]([CH2:18][CH3:19])[CH:3]=1.[OH-].[Na+]>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[CH:7]=[C:8]([C:12]([OH:14])=[O:13])[NH:9]2)=[C:4]([CH2:18][CH3:19])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 7-bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C2C(C=C(NC2=C1)C(=O)OCC)=O)CC
Step Two
Name
Quantity
0.247 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C2C(C=C(NC2=C1)C(=O)O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.